
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C15H21N3O4 It is a derivative of pyridinecarboxylic acid and contains a piperazine ring substituted with a tert-butoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Pyridinecarboxylic Acid: The final step involves coupling the tert-butoxycarbonyl-protected piperazine with pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active piperazine derivative, which can then interact with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring.
6-[4-(tert-Butoxycarbonyl)-piperazin-1-yl]-nicotinic acid: Similar structure but with a nicotinic acid moiety.
Uniqueness
6-(4-Tert-butoxycarbonylpiperazin-1-YL)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butoxycarbonyl-protected piperazine. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C15H21N3O4 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-6-4-5-11(16-12)13(19)20/h4-6H,7-10H2,1-3H3,(H,19,20) |
Clé InChI |
CGPUDWHZCMFNJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
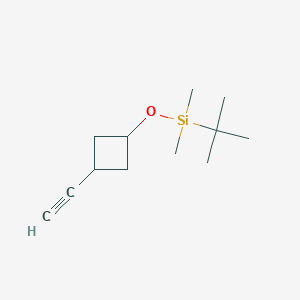
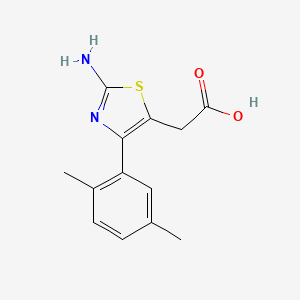
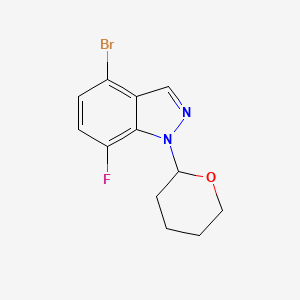
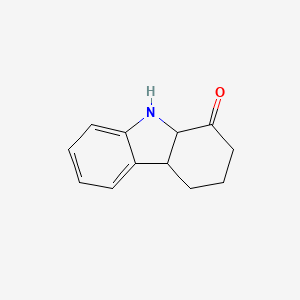

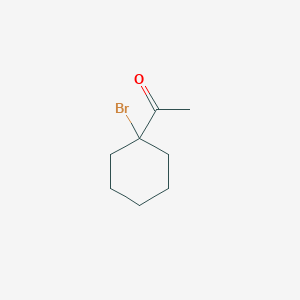
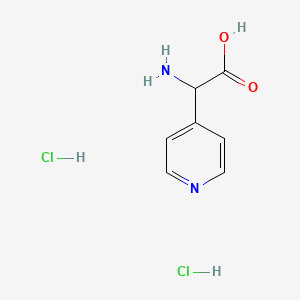
![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)




